Pembrolizumab is a humanized monoclonal antibody that plays a significant role in cancer immunotherapy research. [] It specifically targets the programmed cell death protein 1 (PD-1) receptor found on T cells. [, ] This receptor, upon binding with its ligands PD-L1 and PD-L2, normally functions to inhibit T cell activity and prevent excessive immune responses. [, ]
The synthesis of pembrolizumab involves several advanced biotechnological methods. Initially, the variable regions from a murine anti-human PD-1 antibody are grafted onto a human immunoglobulin G4 kappa isotype framework. This process includes the introduction of a stabilizing mutation (S228P) in the Fc region to enhance stability and reduce immunogenicity.
The production can be achieved through recombinant DNA technology, where Chinese hamster ovary cells are commonly used as expression systems. The cells are transfected with plasmids containing the genetic sequences for both heavy and light chains of the antibody, followed by selection and amplification of positive clones. The harvested antibodies are then purified using affinity chromatography techniques, such as Protein A affinity chromatography, to isolate pembrolizumab from other cellular proteins.
Pembrolizumab has a complex molecular structure characteristic of monoclonal antibodies. Its molecular formula is approximately C6462H9970N1716O1994S44. The structure comprises two identical heavy chains and two identical light chains linked by disulfide bonds, forming a Y-shaped molecule. The heavy chains contain variable regions responsible for antigen binding and constant regions that mediate immune functions.
The mechanism of action of pembrolizumab centers on its ability to inhibit the PD-1 pathway. By binding to the PD-1 receptor on T cells, pembrolizumab prevents PD-L1 and PD-L2 from engaging with PD-1, which normally downregulates T-cell activity.
Stability studies indicate that pembrolizumab retains its potency over time when stored correctly, which is crucial for maintaining its therapeutic effectiveness during treatment regimens.
Pembrolizumab has significant applications in oncology as a therapeutic agent. It is approved for use in various cancers including:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: